

# Physicochemical properties of Oraqix's lidocaine/prilocaine gel

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# A Technical Guide to the Physicochemical Properties of Oraqix®

For Researchers, Scientists, and Drug Development Professionals

**Oraqix**® is a needle-free, subgingival anesthetic gel indicated for adults requiring localized anesthesia in periodontal pockets during scaling and root planing procedures.[1][2] Its unique formulation, combining lidocaine and prilocaine, offers a rapid onset of action and a favorable safety profile for its intended use.[2][3] This guide provides an in-depth analysis of the core physicochemical properties that define its functionality and clinical performance.

## **Formulation and Composition**

**Oraqix** is a microemulsion containing a 1:1 eutectic mixture of lidocaine (2.5%) and prilocaine (2.5%) by weight.[4] This eutectic mixture possesses a melting point below room temperature, allowing the two local anesthetics to exist as liquid oils rather than crystals within the formulation.[5] The gel base is composed of thermosetting agents, specifically poloxamer 188 and poloxamer 407, which are responsible for its key thermoreversible property.[4]

Table 1: Core Components and Properties of Oraqix®



Property	Value / Description	Source(s)
Active Ingredients	Lidocaine (25 mg/g), Prilocaine (25 mg/g)	[6]
Formulation Type	Oil-in-water microemulsion	[6]
Appearance	Clear, colorless, odorless liquid at room temperature	[6][7]
рН	7.5 - 8.0	[5][8]
Relative Density	1.0 (Water = 1)	[7][9]

| Excipients | Poloxamer 188, Poloxamer 407, Hydrochloric Acid, Purified Water |[4][8] |

# **Key Physicochemical Characteristics**

Thermoreversible Gelation

The most critical feature of **Oraqix** is its ability to undergo reversible temperature-dependent gelation.[5] This is achieved through the inclusion of poloxamer excipients.[4] At room temperature, the formulation is a low-viscosity liquid, which allows for easy application into the periodontal pocket.[10][11] Upon contact with the warmer body temperature inside the pocket, it transforms into an elastic gel.[8][10] This in-situ gelation ensures that the anesthetic is retained at the site of application, allowing for the subsequent release of lidocaine and prilocaine directly to the surrounding tissues.[5] If the product has formed a gel in the cartridge, it can be refrigerated to return it to a liquid state.[3][12]

#### pH and Stability

The pH of **Oraqix** is maintained between 7.5 and 8.0.[8][13] This is close to the pKa of both lidocaine (7.86) and prilocaine (7.89), which is a crucial factor for the mechanism of action.[8] Local anesthetics must penetrate the nerve membrane in their uncharged base form and then bind to the sodium channel in their charged cationic form. A pH close to the pKa ensures a sufficient equilibrium of both forms for effective anesthesia. Studies on similar lidocaine/prilocaine formulations have evaluated stability under various conditions, often using HPLC methods to assess the integrity of the active ingredients over time.[14][15]



#### **Active Ingredient Properties**

Both lidocaine and prilocaine are amide-type local anesthetics.[8] Their properties are summarized below.

Table 2: Properties of Active Pharmaceutical Ingredients (APIs)

Property	Lidocaine	Prilocaine	Source(s)
Chemical Designation	2-(diethylamino)-N- (2,6- dimethylphenyl)- acetamide	N-(2-methyl- phenyl)-2 (propylamino)- propanamide	[8]
Molecular Weight	234.3 g/mol	220.3 g/mol	[6]
рКа	7.86	7.89	[8]

| Octanol: Water Partition Ratio (at pH 7.4) | 43 | 25 |[8] |

## **Mechanism of Action: A Molecular Perspective**

The anesthetic effect of **Oraqix** is derived from the action of lidocaine and prilocaine on neuronal membranes. Both molecules function by blocking voltage-gated sodium channels, which are essential for the initiation and conduction of nerve impulses.[8][16][17]

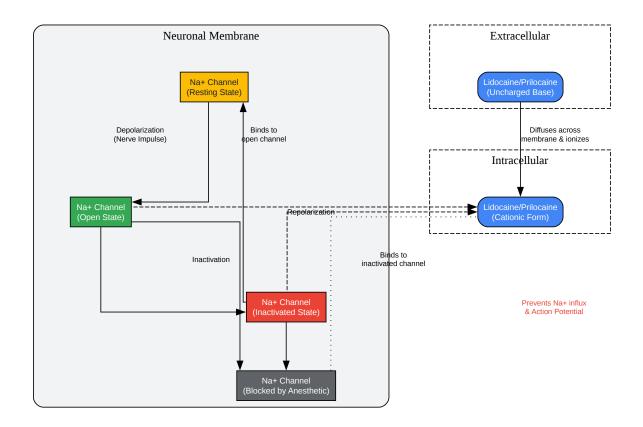
The process can be summarized as follows:

- Penetration: The uncharged, lipophilic base form of the anesthetic molecules diffuses across the nerve cell membrane into the axoplasm.[18]
- Ionization: Inside the neuron, the lower intracellular pH causes the molecules to equilibrate into their protonated, cationic form.[19]
- Channel Blockade: The cationic form of lidocaine and prilocaine binds to a specific site within the inner pore of the voltage-gated sodium channel, particularly when the channel is in an open or inactivated state.[16][19][20]



 Inhibition of Depolarization: This binding stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for depolarization and the propagation of an action potential.[17][19] This blockage of nerve impulse transmission results in a loss of sensation.[19]

The onset of anesthesia after application into the periodontal pocket is rapid, occurring within 30 seconds.[3][5] The median duration of the anesthetic effect is approximately 20 minutes.[2] [3]



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Local Anesthetic Signaling Pathway

# **Experimental Protocols and Methodologies**

The characterization of a thermoreversible gel like **Oraqix** involves several key experimental procedures to ensure its quality, performance, and stability.



#### Viscosity Measurement

Measuring the viscosity of pharmaceutical gels is critical as it relates to stability, drug release rate, and ease of application.[21] For a non-Newtonian formulation like **Oraqix**, viscosity is dependent on temperature and shear rate.[22]

- Protocol Outline: Rotational Viscometry
  - Instrument Calibration: Calibrate a rotational viscometer (e.g., Brookfield or Kinexus type)
    using certified viscosity standards.[22][23]
  - Sample Equilibration: Allow the Oraqix sample to equilibrate to a controlled room temperature (e.g., 20-25°C) to measure its liquid-state viscosity.[23]
  - Measurement (Liquid State): Use an appropriate spindle and rotational speed to measure the viscosity of the liquid sample. Record readings at multiple shear rates to characterize its flow behavior.[22]
  - Temperature-Induced Gelation: For in-situ gelation studies, the measurement would be conducted on a temperature-controlled stage, ramping the temperature to body temperature (e.g., 37°C) to measure the viscosity of the resulting gel.[21]
  - Data Analysis: Plot viscosity as a function of shear rate and/or temperature.[24]

In Vitro Release Testing (IVRT)

IVRT is a standard method used to assess the rate at which the active ingredients are released from a semi-solid formulation.[25] This is a critical quality attribute that can impact bioavailability. The Franz diffusion cell is the most commonly used apparatus for this test.[26] [27]

- Protocol Outline: Franz Diffusion Cell IVRT
  - Apparatus Setup: Assemble vertical Franz diffusion cells, which consist of a donor chamber and a receptor chamber separated by a synthetic, inert membrane (e.g., polysulfone).[26][28]

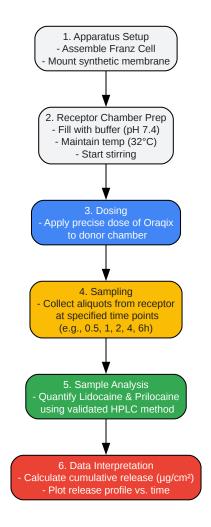
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- Receptor Fluid: Fill the receptor chamber with a suitable medium (e.g., phosphate-buffered saline at pH 7.4) that ensures sink conditions, and maintain the temperature at 32°C to simulate skin surface temperature.[26][27]
- Dosing: Apply a precise amount of Oraqix gel onto the membrane in the donor chamber.
  [26]
- Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours), collect samples from the receptor fluid for analysis.[26] The withdrawn volume is replaced with fresh receptor fluid.[26]
- Analysis: Quantify the concentration of lidocaine and prilocaine in the samples using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).
   [25][29]
- Data Analysis: Calculate the cumulative amount of each drug released per unit area over time and plot the release profile.[29]





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In Vitro Release Testing (IVRT) Workflow

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### References

• 1. dentalproductshopper.com [dentalproductshopper.com]

### Foundational & Exploratory





- 2. Oraqix Dispenser & Periodontal Gel | Dentsply Sirona USA [dentsplysirona.com]
- 3. docetp.mpa.se [docetp.mpa.se]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. dentsplysirona.com [dentsplysirona.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. assets.dentsplysirona.com [assets.dentsplysirona.com]
- 10. A randomized placebo-controlled trial to evaluate a novel noninjectable anesthetic gel with thermosetting agent during scaling and root planing in chronic periodontitis patients -PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. assets.hpra.ie [assets.hpra.ie]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontagelab.com.cn [frontagelab.com.cn]
- 16. droracle.ai [droracle.ai]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]
- 20. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels PMC [pmc.ncbi.nlm.nih.gov]
- 21. Microfluidic Rheology: An Innovative Method for Viscosity Measurement of Gels and Various Pharmaceuticals PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharmastate.academy [pharmastate.academy]
- 23. SOP for Viscosity Testing of Gels SOP Guide for Pharma [pharmasop.in]
- 24. researchgate.net [researchgate.net]
- 25. permegear.com [permegear.com]







- 26. Franz Diffusion Cell Testing: Complete IVRT & IVPT Guide [tiogaresearch.com]
- 27. dissolutiontech.com [dissolutiontech.com]
- 28. aurigaresearch.com [aurigaresearch.com]
- 29. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
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